molecular formula C9H11N3 B581474 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile CAS No. 1226776-95-9

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B581474
CAS No.: 1226776-95-9
M. Wt: 161.208
InChI Key: ONYGTHTZAUUIJI-UHFFFAOYSA-N
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Description

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is a chemical compound with the CAS Number: 1563532-50-2 . It has a molecular weight of 195.22 .


Synthesis Analysis

The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A mixture of 3 (10.0 g, 0.033 mol), Pd/C (1.0 g), and EtOH (100 mL) was stirred and refluxed for 1 h. Then, hydrazine hydrate (80%, 25 mL) was dropwise added to the mixture for further stirring for 5 h at 80 °C .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI Code: 1S/C12H9N3/c13-7-9-3-1-2-4-11(9)12-6-5-10(14)8-15-12/h1-6,8H,14H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 195.22 . The compound is a liquid at room temperature .

Scientific Research Applications

  • 2-Aminopyridines can be modified to synthesize various 5-substituted derivatives, useful in creating new types of compounds (Katritzky, El-Zemity, & Lang, 1995).

  • 2-Aminothiazoles, closely related to 2-Aminopyridines, show potential as therapeutic leads for prion diseases, with significant potency in brain concentration (Gallardo-Godoy et al., 2011).

  • 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, a derivative, serves as an important intermediate in PI3K/mTOR inhibitors, illustrating the role of such compounds in medicinal chemistry (Lei et al., 2015).

  • 2-Aminopyridines undergo photochemical dimerization, leading to compounds with unique chemical and physical properties, which can be significant in materials science (Taylor & Kan, 1963).

  • A novel unnatural amino acid derived from 4′-(p-tolyl)-2,2′:6′,2″-terpyridine, a compound related to 2-aminopyridines, has been synthesized and characterized, showing potential in bioorganic chemistry (Ypsilantis et al., 2023).

  • Cobalt-catalyzed formation of bicyclic 3- and 4-aminopyridines illustrates their potential in creating complex molecular structures (Garcia et al., 2011).

  • [5C + 1N] Annulation of 2,4-pentadienenitriles with hydroxylamine is a method to synthesize multi-substituted 2-aminopyridines, demonstrating the versatility of these compounds in synthesis (Xin et al., 2013).

  • Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group indicates the potential of these compounds in creating diverse molecular structures (Teague, 2008).

Safety and Hazards

The safety data sheet for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile is not available in the retrieved documents .

Future Directions

The future directions for 2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile could involve its use in the synthesis of superheat-resistant polyimides with enhanced dielectric constant . This could potentially lead to the development of high-performance polymers with potential applications as high-temperature capacitors .

Biochemical Analysis

Biochemical Properties

2-(5-Aminopyridin-2-YL)-2-methylpropanenitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cyclooxygenase-1 (COX-1), where it acts as an inhibitor . This interaction is crucial as it can influence the production of prostaglandins, which are involved in inflammation and other physiological processes. Additionally, this compound may interact with other proteins and receptors, affecting their activity and function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating its potential anti-fibrotic activity . These effects suggest that this compound can alter cellular responses and metabolic activities, which could be beneficial in treating certain diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a selective inhibitor of cyclooxygenase-1 (COX-1), this compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and other related processes. Additionally, the compound may influence other molecular targets, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of enzyme activity and alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and fibrosis . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of cyclooxygenase-1 (COX-1) affects the arachidonic acid pathway, reducing the production of prostaglandins . Additionally, the compound may influence other metabolic pathways, leading to changes in the levels of key metabolites and overall metabolic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, where it can exert its effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

2-(5-aminopyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-9(2,6-10)8-4-3-7(11)5-12-8/h3-5H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYGTHTZAUUIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693824
Record name 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226776-95-9
Record name 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of 2-methyl-2-(5-nitropyridin-2-yl)propanenitrile (I-1d, 2 g, 10.4 mmol) and SnCl2.2H2O (9.3 g, 41.6 mmol) in EtOAc (10 mL) was stirred at reflux for 4 h. After cooling to room temperature, aqueous 2 M NaOH (80 mL) was added to adjust the pH to 8˜9, the solid was filtered off, and the filtrate was extracted with ethyl acetate (3×40 mL). The combined organic layers were dried over anhydrous Na2SO4, and concentrated to afford 2-(5-aminopyridin-2-yl)-2-methylpropanenitrile (I-1) (1.7 g, 65.3% yield).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-methyl-2-(5-nitropyridin-2-yl)propanenitrile (15.70 mmol) was subjected to hydrogenation using Raney-Ni (0.6 g) at 40 psi for 4 h. Reaction mixture was filtered and washed with methanol. Filtrate was concentrated and purified (silica gel column, MeOH/CHCl3 as eluent) to obtain the title compound. 1H NMR (300 MHz, DMSO-d6): δ 8.11 (d, J=2.7 Hz, 1H), 7.37 (d, J=8.7 Hz, 1H), 7.03 (dd, J=2.7, 8.7 Hz, 1H), 3.36 (brs, 2H), 1.74 (s, 6H); MS m/z: 162 (M+1)+.
Quantity
15.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

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